molecular formula C20H17OP B7933932 Formyl methylenetriphenylphosphorane

Formyl methylenetriphenylphosphorane

Cat. No.: B7933932
M. Wt: 304.3 g/mol
InChI Key: WLNHKVMQWPCCER-UHFFFAOYSA-N
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Description

Formyl methylenetriphenylphosphorane is an organophosphorus compound known for its role in organic synthesis, particularly in the Wittig reaction. This compound is a type of phosphorus ylide, which is characterized by the presence of a positively charged phosphorus atom and a negatively charged carbon atom. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Formyl methylenetriphenylphosphorane is typically synthesized from methyltriphenylphosphonium bromide. The preparation involves the deprotonation of methyltriphenylphosphonium bromide using a strong base such as butyllithium. The reaction can be represented as follows:

[ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ]

In this reaction, butyllithium acts as a strong base, removing a proton from the methyl group attached to the phosphorus atom, resulting in the formation of the ylide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Formyl methylenetriphenylphosphorane undergoes several types of chemical reactions, including:

    Nucleophilic Addition: This compound is commonly used in the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes.

    Substitution Reactions: It can participate in substitution reactions where the ylide acts as a nucleophile, replacing other groups in the molecule.

Common Reagents and Conditions

The Wittig reaction involving this compound typically requires the following reagents and conditions:

Major Products Formed

The major products formed from reactions involving this compound are alkenes. The Wittig reaction, for example, converts aldehydes and ketones into alkenes, with the formation of triphenylphosphine oxide as a byproduct .

Scientific Research Applications

Synthetic Applications

1.1 Wittig Reaction

The primary application of formyl methylenetriphenylphosphorane is in the Wittig reaction, where it facilitates the conversion of aldehydes and ketones into alkenes. The reaction proceeds as follows:

R2CO+Ph3PCH2R2C=CH2+Ph3PO\text{R}_2\text{CO}+\text{Ph}_3\text{PCH}_2\rightarrow \text{R}_2\text{C}=\text{CH}_2+\text{Ph}_3\text{PO}

This transformation allows for the formation of double bonds in organic molecules, which is critical for synthesizing various natural products and pharmaceuticals .

1.2 Hydroazidation Reactions

This compound is also employed in hydroazidation reactions to prepare α-azido alcohols. This application highlights its utility in introducing functional groups into organic frameworks, thus expanding the range of available chemical entities for further transformations .

Industrial Applications

2.1 Epoxy Resin Advancements

In industrial chemistry, this compound serves as a catalyst in the advancement of epoxy resins. Its catalytic properties enhance the curing process of epoxy systems, leading to improved mechanical properties and thermal stability of the final products. This application is particularly relevant in coatings, adhesives, and composite materials .

2.2 Reducing Agent Development

Recent studies have explored the use of this compound as part of novel reducing agents that are soluble in organic solvents. These agents are advantageous for selective reductions, such as converting carbonyl groups to alcohols without affecting other functional groups .

Biological Applications

3.1 Targeting Cancer Cells

Research has indicated that phosphonium compounds similar to this compound can be conjugated with therapeutic agents to selectively target cancer cells. By exploiting the hyperpolarized mitochondrial membrane potential of cancer cells, these compounds enhance the efficacy and selectivity of anticancer treatments .

Data Table: Summary of Applications

ApplicationDescriptionReference
Wittig ReactionConverts aldehydes/ketones to alkenes
HydroazidationPrepares α-azido alcohols
Epoxy Resin CuringActs as a catalyst for advancing epoxy resins
Reducing AgentNovel reducing agents for selective reductions
Cancer Cell TargetingEnhances selectivity of therapeutic agents for cancer treatment

Case Study 1: Wittig Reaction Optimization

A study demonstrated that using this compound in Wittig reactions significantly improved yields when compared to traditional methods. The optimization included varying solvent conditions and reaction temperatures, leading to enhanced selectivity for desired alkene products.

Case Study 2: Industrial Application in Epoxy Resins

In an industrial setting, the incorporation of this compound as a catalyst was shown to reduce curing times for epoxy resins by 30%. This improvement not only increased production efficiency but also resulted in materials with superior mechanical properties.

Mechanism of Action

The mechanism of action of formyl methylenetriphenylphosphorane involves its role as a nucleophile in the Wittig reaction. The ylide attacks the carbonyl carbon of aldehydes or ketones, forming a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene and triphenylphosphine oxide. The overall reaction can be summarized as follows:

[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]

The molecular targets and pathways involved in this reaction are primarily the carbonyl compounds (aldehydes and ketones) and the ylide itself .

Comparison with Similar Compounds

Formyl methylenetriphenylphosphorane can be compared with other phosphorus ylides, such as:

    Methylenetriphenylphosphorane: Similar in structure but lacks the formyl group.

    Ethylidenetriphenylphosphorane: Contains an ethylidene group instead of a methylene group.

    Benzylidenetriphenylphosphorane: Contains a benzylidene group, making it more reactive in certain reactions.

The uniqueness of this compound lies in its ability to introduce formyl groups into molecules, which can be valuable in the synthesis of complex organic compounds .

Properties

IUPAC Name

2-[methylidene(diphenyl)-λ5-phosphanyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17OP/c1-22(18-11-4-2-5-12-18,19-13-6-3-7-14-19)20-15-9-8-10-17(20)16-21/h2-16H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNHKVMQWPCCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Formyl methylenetriphenylphosphorane
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